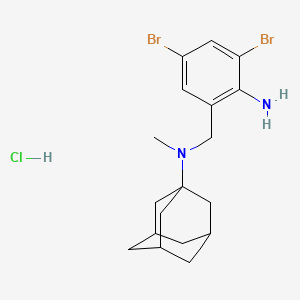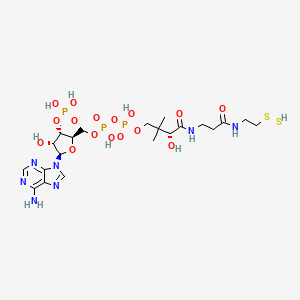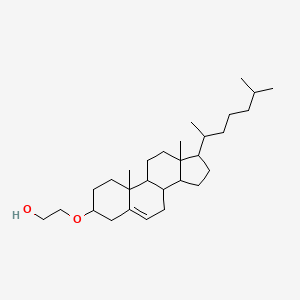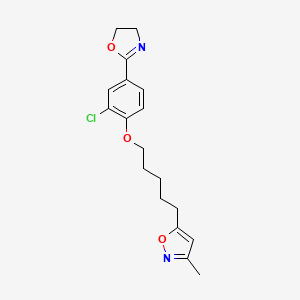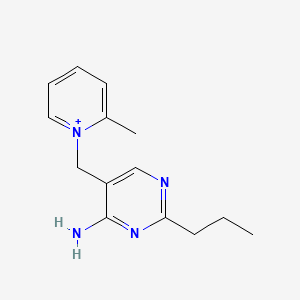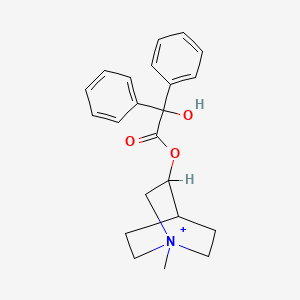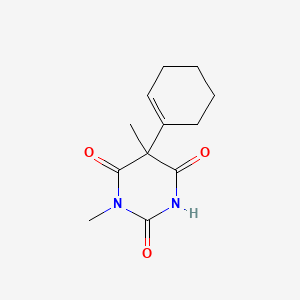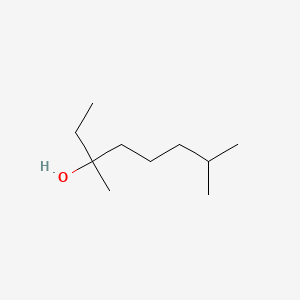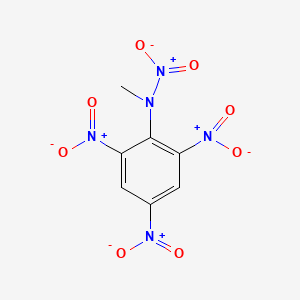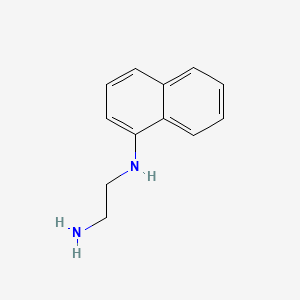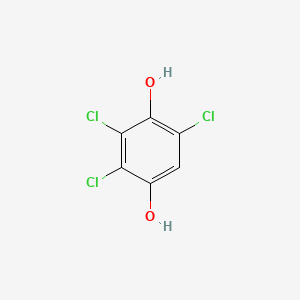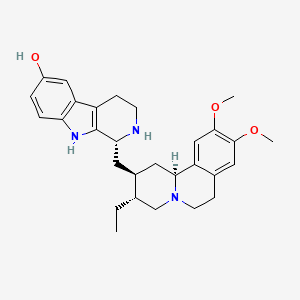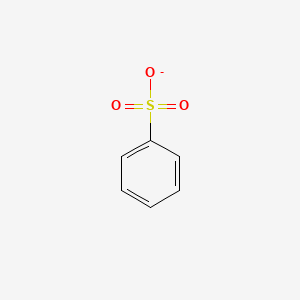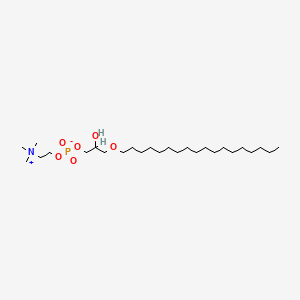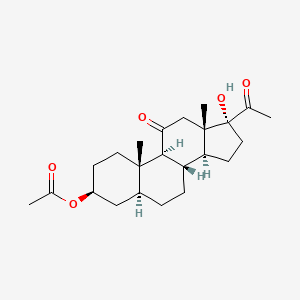
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate is a steroid ester.
Wissenschaftliche Forschungsanwendungen
Steroidal Anesthetics
One of the applications of related compounds to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate is in the field of steroidal anesthetics. A study by Ayres, Newall, and Phillipps (1975) in "Steroids" discusses the synthesis of steroidal anesthetics, including compounds like 3α-Hydroxy-5α-pregnane-11,20-dione-[21-14C] and 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-14C] 21-acetate, which are similar in structure to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Ayres, B., Newall, C., & Phillipps, G. H., 1975).
Metabolic Analysis
Taylor, Curnow, and Shackleton (1978) conducted a study analyzing the urinary excretion of glucocorticoid metabolites in a newborn with 21-hydroxylase deficiency. This study, published in "Clinica Chimica Acta," involved the analysis of metabolites similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate, providing insights into its potential role in human metabolism (Taylor, N., Curnow, D., & Shackleton, C., 1978).
Steroid Metabolism Studies
A study by Bournot, Prost, and Maume (1975) in "Journal of Chromatography" investigates the metabolism of 18-OH-11-deoxycorticosterone, leading to the synthesis of related compounds like 18,21-dihydroxy-5alpha-pregnane-3,20-dione. This research contributes to understanding the metabolic pathways involving steroids similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Bournot, P., Prost, M., & Maume, B., 1975).
Neonatal Urine Analysis
Derks and Drayer (1978) in "Steroids" conducted a study on the synthesis and gas chromatography-mass spectrometry of ring A reduced 6-hydroxylate corticosteroids in human neonatal urine, relevant to understanding compounds structurally similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Derks, H., & Drayer, N., 1978).
Steroid 17α-hydroxylase Inhibition
Goldman, Eavey, and Baker (1976) explored the inhibition of steroid 17α-hydroxylase and C17-20 lyase in rats, using synthetic steroid analogues, including 16β-bromo-3β,17α-dihydroxy-5α-pregnane-11,20-dione. This research sheds light on the role of similar compounds in hormonal and reproductive processes (Goldman, A., Eavey, R., & Baker, M., 1976).
Eigenschaften
CAS-Nummer |
7253-11-4 |
|---|---|
Produktname |
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate |
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[(3S,5S,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)23(27)10-8-18-17-6-5-15-11-16(28-14(2)25)7-9-21(15,3)20(17)19(26)12-22(18,23)4/h15-18,20,27H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
RSBZZVJLNTXCGU-FEQOUAIHSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Andere CAS-Nummern |
7253-11-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



